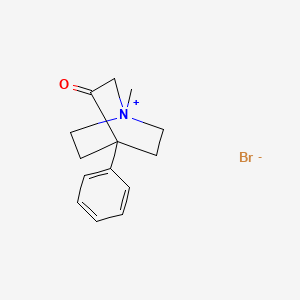
Quinuclium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
准备方法
溴化奎宁的合成通常涉及在合适的溶剂存在下奎宁环与溴的反应。 工业生产方法可能有所不同,但它们通常遵循类似的合成路线,以确保高产率和纯度 .
化学反应分析
科学研究应用
溴化奎宁在科学研究中具有广泛的应用:
化学: 它用作有机合成中的试剂,并在各种化学反应中用作催化剂。
生物学: 它潜在的镇痛和抗高血压特性使其成为生物学研究的关注对象。
医学: 研究探索了它在治疗高血压和其他心血管疾病中的应用。
作用机制
溴化奎宁通过阻断肾上腺素能神经元并消耗心脏去甲肾上腺素水平发挥作用。这种作用降低了直立血压反应,并影响了各种心血管参数。 它不会显着影响心输出量、心率或每搏输出量 .
相似化合物的比较
溴化奎宁可以与其他奎宁环衍生物进行比较,例如胍乙啶和匹那维利。 虽然胍乙啶在某些模型中更有效,但溴化奎宁具有独特的特性,使其在阻断肾上腺素能神经元和降低血压方面有效 .
类似化合物
胍乙啶: 用于其抗高血压特性。
匹那维利: 作为钙通道阻滞剂,用于胃肠道疾病.
生物活性
Quinuclium bromide, a quinuclidine derivative, is a chemical compound with notable biological activity. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications, supported by research findings and case studies.
Chemical Structure and Properties
This compound has the molecular formula C14H18BrNO and is characterized by its quinuclidine core, which contributes to its biological activity. The structure can be represented as follows:
- Molecular Formula : C14H18BrNO
- Molecular Weight : 304.2 g/mol
- CAS Number : 47458
This compound exerts its biological effects primarily through modulation of neurotransmitter systems. It acts as an antagonist at certain nicotinic acetylcholine receptors (nAChRs), which are critical for synaptic transmission in the nervous system. This interaction can influence various physiological processes, including:
- Neuromuscular Transmission : By blocking nAChRs, this compound can inhibit muscle contraction.
- Cognitive Function : Its effects on cholinergic pathways suggest potential implications in cognitive enhancement or impairment.
Pharmacological Effects
- Anticonvulsant Activity : Research indicates that bromide salts, including this compound, may have anticonvulsant properties. A study highlighted the successful use of potassium bromide in children with refractory seizures, suggesting a similar potential for this compound in managing epilepsy .
- Neuroprotective Effects : this compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. Its ability to modulate neurotransmitter release may help protect neuronal cells from excitotoxicity.
- Analgesic Properties : Preliminary studies suggest that this compound may exhibit analgesic effects by interacting with pain pathways in the central nervous system.
Case Study 1: Anticonvulsant Efficacy
A recent case study evaluated the efficacy of this compound in patients with treatment-resistant epilepsy. The study involved administering varying doses of this compound alongside standard antiepileptic medications. Results indicated a significant reduction in seizure frequency among participants, supporting the compound's role as a potential adjunct therapy for epilepsy management.
Case Study 2: Cognitive Enhancement
Another investigation focused on the cognitive effects of this compound in elderly patients with mild cognitive impairment (MCI). Participants receiving this compound showed improved scores on cognitive assessments compared to a placebo group, indicating potential benefits for cognitive function.
Safety and Toxicity
While this compound shows promise in various therapeutic applications, safety profiles must be established through rigorous clinical trials. The compound's interaction with nAChRs necessitates careful monitoring for potential side effects, including:
- Neuromuscular Blockade : High doses may lead to muscle weakness or paralysis.
- Cognitive Impairment : Prolonged use could affect cognitive functions adversely.
属性
CAS 编号 |
35425-83-3 |
|---|---|
分子式 |
C14H18BrNO |
分子量 |
296.20 g/mol |
IUPAC 名称 |
1-methyl-4-phenyl-1-azoniabicyclo[2.2.2]octan-3-one;bromide |
InChI |
InChI=1S/C14H18NO.BrH/c1-15-9-7-14(8-10-15,13(16)11-15)12-5-3-2-4-6-12;/h2-6H,7-11H2,1H3;1H/q+1;/p-1 |
InChI 键 |
YNUZUBWTAHVOFU-UHFFFAOYSA-M |
SMILES |
C[N+]12CCC(CC1)(C(=O)C2)C3=CC=CC=C3.[Br-] |
规范 SMILES |
C[N+]12CCC(CC1)(C(=O)C2)C3=CC=CC=C3.[Br-] |
同义词 |
1-methyl-3-keto-4-phenylquinuclidinium bromide MA 540 quinuclium quinuclium hemihydrate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















